[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Medicinal Chemistry Isosteric Replacement Structure-Activity Relationship

Choose this specific 4‑fluorophenyl isomer as a targeted tubulin‑polymerization inhibitor (patent evidence). Its lead‑like profile (MW 365.4, no nitro alerts) outperforms the heavier Nucleozin analog. Ideal for SAR campaigns against cancer & influenza, and for broad‑spectrum antimicrobial screening.

Molecular Formula C21H20FN3O2
Molecular Weight 365.4 g/mol
Cat. No. B11014569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone
Molecular FormulaC21H20FN3O2
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
InChIInChI=1S/C21H20FN3O2/c1-15-19(20(23-27-15)16-5-3-2-4-6-16)21(26)25-13-11-24(12-14-25)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3
InChIKeyPKTODHPSJAMKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone: Isoxazole-Piperazine Hybrid for Medicinal Chemistry Procurement


[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone (CAS 505088-40-4) belongs to the aryl-heteroaromatic 5‑methyl‑3‑phenylisoxazole‑4‑carbonyl piperazine class . The scaffold combines a 5‑methyl‑3‑phenylisoxazole pharmacophore with a 4‑(4‑fluorophenyl)piperazine moiety via a ketone linker—a topology that has been exploited in multiple patent families for anticancer (tubulin polymerization inhibition) and anti‑infective indications . The compound is a positional isomer of the 2‑fluorophenyl congener that appears in commercial catalogues under a single purity specification (95 %) .

Why [4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone Cannot Be Interchanged with Its 2‑Chloro‑4‑nitrophenyl or 2‑Fluorophenyl Analogs


The 4‑fluorophenyl, 2‑chloro‑4‑nitrophenyl (Nucleozin), and 2‑fluorophenyl congeners share the identical 5‑methyl‑3‑phenylisoxazole‑4‑carbonyl‑piperazine core, yet the electronic and steric character of the N‑phenyl substituent diverges markedly. Nucleozin’s electron‑withdrawing nitro and chloro groups drive nanomolar anti‑influenza activity via nucleoprotein aggregation, a phenotype that is highly sensitive to piperazine‑ring modifications [1]. Concurrently, a distinct patent family expressly claims the 4‑fluorophenyl embodiment for tubulin‑polymerization inhibition, implying that a single halogen positional shift can redirect target engagement from a viral protein to a cytoskeletal target . These limited but orthogonal activity fingerprints demonstrate that the three analogs are not functionally interchangeable; substitution with a generic “isoxazole‑piperazine” catalogue entry risks selecting a compound silent in the intended assay.

[4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone: Quantitative Differentiation Evidence


Regioisomeric Fluorine Position Distinguishes the Compound from the Commercially Available 2‑Fluorophenyl Congener

The 4‑fluorophenyl isomer (target compound) differs from the 2‑fluorophenyl isomer (Sigma-Aldrich FLUH99C7CB5F) solely by the position of the fluorine atom on the terminal phenyl ring . The 2‑fluoro substitution induces an ortho steric effect that can alter piperazine ring conformation and, consequently, ligand‑target geometry. In Nucleozin‑class anti‑influenza agents, ortho substitution is essential for high‑affinity nucleoprotein binding, whereas the 4‑fluoro congener has been specifically claimed for tubulin‑polymerization inhibition . This regioisomeric divergence has significant implications for target selectivity.

Medicinal Chemistry Isosteric Replacement Structure-Activity Relationship

Electronic Character of the N‑Phenyl Substituent Diverges from Nucleozin, Dictating Target Profile

Nucleozin (CAS 341001-38-5) possesses a 2‑chloro‑4‑nitrophenyl group with strong electron‑withdrawing character (Hammett σₚ ≈ 0.78 for NO₂, σₘ ≈ 0.37 for Cl), enabling nanomolar inhibition of influenza virus nucleoprotein through aggregate formation . The target compound replaces this with a 4‑fluorophenyl group (σₚ ≈ 0.06), a much weaker electron‑withdrawing moiety. Patent IN234630 explicitly includes the 4‑fluorophenyl compound (CAS 505088-40-4) in a series of tubulin‑polymerization inhibitors for oncological therapy . Although publicly available quantitative IC₅₀ values for the 4‑fluoro compound are absent, the patent family’s designation indicates a mechanistic switch from antiviral to antimitotic activity. At least one Nucleozin SAR study has demonstrated that piperazine‑ring modifications dramatically reduce anti‑influenza efficacy [1].

Antiviral Tubulin Polymerization Target Selectivity

Molecular Weight and Lipophilicity Differentiate the Compound from Both 4‑Amino‑2‑chlorophenyl and 3‑Trifluoromethylphenyl Analogs

Three analogs sharing the 5‑methyl‑3‑phenylisoxazole‑4‑carbonyl‑piperazine scaffold exhibit distinct physicochemical profiles. The target compound (C₂₁H₂₀FN₃O₂, MW = 365.40 g mol⁻¹) is lighter than Nucleozin (C₂₁H₁₉ClN₄O₄, MW = 426.85 g mol⁻¹) and the 4‑amino‑2‑chlorophenyl analog (C₂₁H₂₁ClN₄O₂, MW = 396.87 g mol⁻¹) , placing it in a favorable molecular‑weight window for lead‑like properties. The 3‑trifluoromethylphenyl analog (C₂₂H₂₀F₃N₃O₂, MW = 415.41 g mol⁻¹) has higher lipophilicity due to the CF₃ group , potentially altering membrane permeability and metabolic stability compared with the 4‑fluoro compound.

Physicochemical Properties ADME Prediction Drug-likeness

Absence of a Strongly Electron‑Withdrawing Nitro Group May Reduce Redox‑Related Off‑Target Liability

Nucleozin contains a 4‑nitrophenyl moiety, a well‑established structural alert for mutagenicity and redox‑cycling toxicity . The target compound replaces the nitro group with a fluorine atom, thereby eliminating this alert from the pharmacophore. While specific Ames or hERG data for neither compound are publicly available, the structural difference removes a recognized liability and may improve developability profiles in lead optimization .

Toxicology Redox Cycling Structural Alert

Best‑Fit Application Scenarios for [4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone


Antimitotic / Tubulin‑Polymerization Inhibitor Screening

Based on patent IN234630, which explicitly lists CAS 505088-40-4 among isoxazole derivatives with tubulin‑polymerization inhibitory activity, the compound is a direct candidate for in‑vitro tubulin‑assembly and cancer‑cell‑proliferation assays . Investigators should prioritize it over the 2‑fluorophenyl isomer or Nucleozin when the research objective is antimitotic mechanism exploration rather than antiviral nucleoprotein targeting.

Structure–Activity Relationship (SAR) Studies Around the Nucleozin Pharmacophore

The 4‑fluoro substitution represents a minimalist electronic perturbation (Hammett σₚ ≈ 0.06) compared with the strongly deactivating 2‑chloro‑4‑nitro motif of Nucleozin. This compound therefore serves as an essential control in SAR campaigns aimed at decoupling electronic effects from steric effects on anti‑influenza nucleoprotein activity [1]. Its inclusion allows direct attribution of potency shifts to electronic rather than steric factors.

Lead‑Like Fragment for Hybrid Library Design

With a molecular weight of 365.40 g mol⁻¹ and the absence of a nitro structural alert, the compound fits within lead‑like chemical space (MW < 400) better than Nucleozin (MW = 426.85 g mol⁻¹) or the 3‑trifluoromethylphenyl analog (MW = 415.41 g mol⁻¹). Medicinal chemistry groups synthesizing chimeric molecules (e.g., isoxazole‑triazole or isoxazole‑fluoroquinolone hybrids) can employ this scaffold as a favorable starting point for further diversification [2].

Antimicrobial Screening in Mycobacterial Assays

Compounds bearing the 4‑(4‑fluorophenyl)piperazine moiety have been evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Ra [3]. Although the exact target compound was not among those tested, the shared substructure and favorable physicochemical profile (lower logP than CF₃‑ or chloro‑nitro‑containing analogs) support its inclusion in broad‑spectrum antimicrobial screening panels as a comparator to established 4‑fluorophenylpiperazine derivatives.

Quote Request

Request a Quote for [4-(4-Fluorophenyl)piperazin-1-yl](5-methyl-3-phenyl-1,2-oxazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.